

Biological Activity Comparison of Piperidine-Substituted Anilines: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

CAS No.: 926199-17-9

Cat. No.: B3372631

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Executive Summary & Pharmacophore Rationale

The fusion of piperidine and aniline moieties creates a privileged scaffold in medicinal chemistry, widely recognized for its ability to modulate kinase activity, G-protein coupled receptors (GPCRs), and viral enzymes. This guide objectively compares the biological activity of specific piperidine-substituted aniline derivatives, focusing on their application as Kinase Inhibitors (Anticancer) and Non-Nucleoside Reverse Transcriptase Inhibitors (Antiviral).

Why this scaffold?

- **The Aniline Motif:** Serves as a critical hydrogen bond donor/acceptor "hinge binder" in kinase active sites (e.g., interacting with the gatekeeper residue).
- **The Piperidine Ring:** Provides a solubilizing, basic handle that can extend into the solvent-exposed region or hydrophobic pockets, improving pharmacokinetic (PK) properties and potency via salt bridge formation (e.g., with Asp residues).

Structural Classes & Comparative Activity

We categorize these derivatives based on the linkage between the aniline and piperidine rings, which dictates their biological target profile.

Class A: Direct C-Linked Piperidine-Anilines (Kinase Inhibitors)

Target: MERTK (Mer Tyrosine Kinase), ALK (Anaplastic Lymphoma Kinase). Mechanism: The aniline amine binds to the kinase hinge region, while the piperidine occupies the ribose-binding pocket or solvent front.

Class B: N-Linked Piperidine-Anilines (Antivirals)

Target: HIV-1 Reverse Transcriptase (NNRTIs).^[1] Mechanism: These compounds bind to the allosteric hydrophobic pocket (NNIBP), locking the enzyme in an inactive conformation.

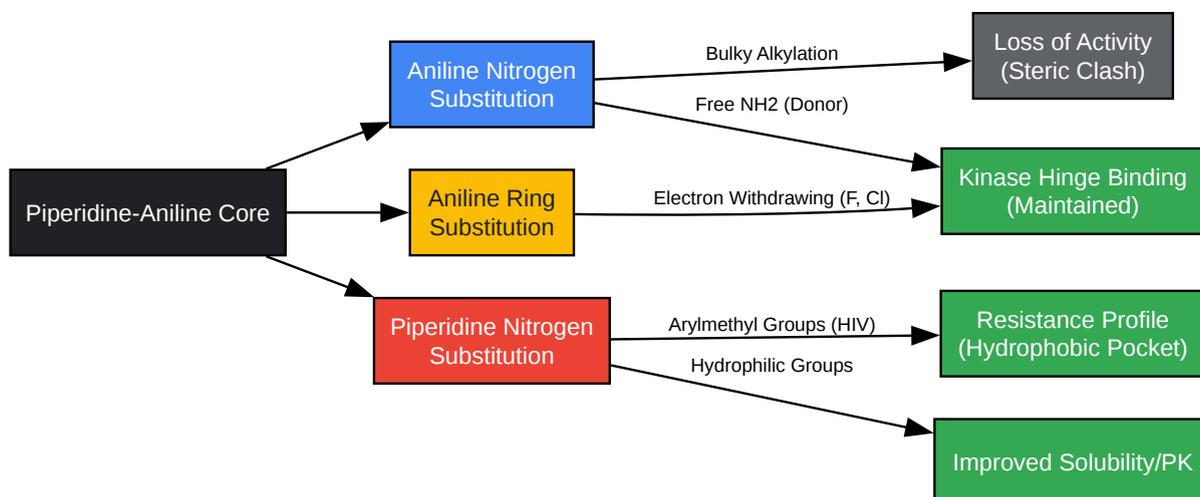
Comparative Data Summary

The following table synthesizes experimental data from key studies, comparing potency (IC50/EC50) across different targets.

Compound Class	Target	Representative Compound	Activity (IC50/EC50)	Cell Line / Assay	Key SAR Feature
Class A	MERTK	Compound 1K5	0.36 μ M	A549 (Lung Cancer)	Methyl-piperidine improves lipophilicity
Class A	ALK/ROS1	2-amino-4-(1-piperidine) pyridine deriv.	< 50 nM	H2228 (Lung Cancer)	C-4 Piperidine substitution critical for selectivity
Class B	HIV-1 RT	Compound 5a6	0.022 μ M	MT-4 (T-cells)	N-arylmethyl group on piperidine enhances hydrophobic contact
Class B	HIV-1 RT	Compound 7a1	4.8 μ M	K103N Mutant	Retains activity against resistant strains

Structure-Activity Relationship (SAR) Logic[2]

The following diagram illustrates the decision logic for optimizing piperidine-substituted anilines.



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Caption: SAR decision tree highlighting how specific substitutions on the aniline and piperidine rings influence biological outcomes, specifically kinase binding affinity and pharmacokinetic solubility.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of piperidine-anilines against EGFR or MERTK. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate using a specific antibody.

Reagents:

- Recombinant Kinase Domain (e.g., MERTK).
- Fluorescein-labeled poly-GT substrate.
- ATP (at

concentration for the specific kinase).

- Tb-labeled anti-phosphotyrosine antibody.

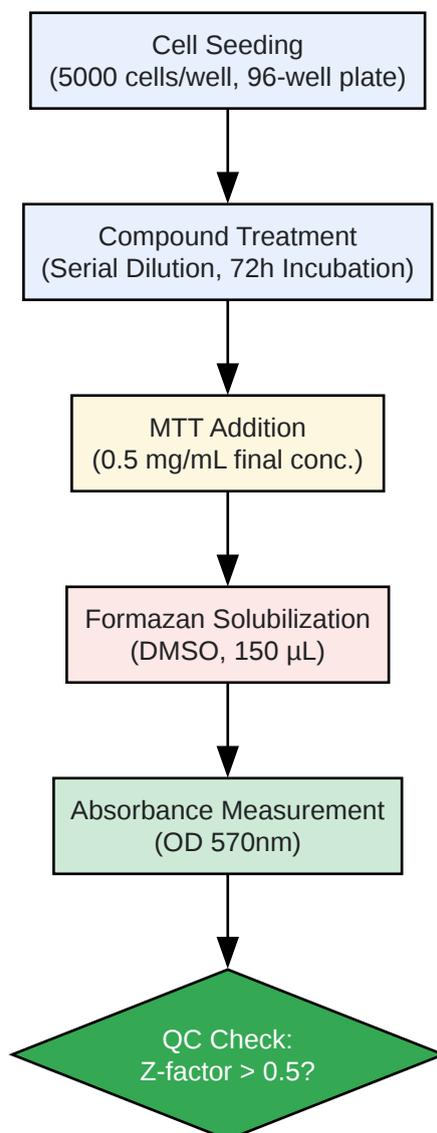
Workflow:

- Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Serial dilute (1:3) to generate an 8-point curve.
- Enzyme Reaction:
 - Add 2 μ L of compound solution to a 384-well low-volume plate.
 - Add 4 μ L of Enzyme/Substrate mix in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Validation Step: Include "No Enzyme" control (100% inhibition) and "DMSO only" control (0% inhibition).
- Initiation: Add 4 μ L of ATP solution to start the reaction.
- Incubation: Incubate at room temperature for 60 minutes (ensure linear reaction phase).
- Detection: Add 10 μ L of EDTA/Tb-antibody detection mix to quench the reaction.
- Readout: Measure fluorescence ratio (520 nm / 495 nm) on a multimode plate reader (e.g., EnVision).
- Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Protocol 2: Cell Viability Assay (MTT)

Objective: Assess cytotoxic efficacy in A549 or MT-4 cells.

Workflow Diagram:



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Caption: Step-by-step workflow for the MTT cell viability assay, including a critical Quality Control (QC) checkpoint.

Comparative Analysis & Expert Insights

Efficacy vs. Resistance

The Class B compounds (HIV NNRTIs) demonstrate a critical advantage of the piperidine-aniline scaffold: flexibility.

- Insight: In the HIV-1 RT mutant K103N, the tyrosine-to-asparagine mutation disrupts the binding of rigid inhibitors (like Nevirapine). However, piperidine-substituted anilines with flexible N-arylmethyl linkers (e.g., Compound 7a1) can reorient within the pocket, retaining activity (EC50 4.8 μ M). This "wiggling" capability is a distinct advantage over rigid tricyclic systems.

Selectivity Profiling

For Class A (Kinase Inhibitors), the piperidine ring often dictates selectivity.

- Insight: In ALK inhibitors, the piperidine nitrogen is often positioned to interact with the solvent front. Modifications here (e.g., adding a methyl or ethyl group) can drastically change the solubility profile without significantly altering the binding affinity to the ATP pocket. This allows medicinal chemists to "dial in" ADME properties late in the lead optimization phase.

References

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Sources

- [1. Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs - PubMed](#)
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